3-{N-[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]carbamoyl}propanoic acid 3-{N-[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]carbamoyl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 109164-40-1
VCID: VC0512672
InChI: InChI=1S/C13H17NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
SMILES: CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34g/mol

3-{N-[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]carbamoyl}propanoic acid

CAS No.: 109164-40-1

Main Products

VCID: VC0512672

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34g/mol

3-{N-[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]carbamoyl}propanoic acid - 109164-40-1

CAS No. 109164-40-1
Product Name 3-{N-[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]carbamoyl}propanoic acid
Molecular Formula C13H17NO5S
Molecular Weight 299.34g/mol
IUPAC Name 4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H17NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
Standard InChIKey CEUBXXKPXQZBDU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O
PubChem Compound 592616
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator